methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate
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Description
Methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15076381 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 364.44 g/mol
Structural Features
The compound features a thienopyridine moiety, which is known for its diverse biological activities. The presence of the piperidine ring and the benzoate group further contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thienopyridine structures. For instance, derivatives of thienopyridine have shown significant antibacterial and antimycobacterial activity against various strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Mycobacterium tuberculosis
In vitro assays have demonstrated that these compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against several bacterial strains, indicating their potential as antimicrobial agents .
Anticancer Activity
Thienopyridine derivatives have also been evaluated for their anticancer properties. A study focusing on various substituted thienopyridines revealed that certain compounds showed promising results in inhibiting cancer cell proliferation. The mechanism of action is often linked to the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Thienopyridine A | HeLa | 10 |
Thienopyridine B | MCF-7 | 15 |
Thienopyridine C | A549 | 8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Electron-withdrawing groups enhance activity.
- Hydrophobic substituents increase lipophilicity and cellular uptake.
Case Study 1: Antimicrobial Efficacy
A series of thienopyridine derivatives were synthesized and tested for their antimicrobial efficacy. Among them, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
Case Study 2: Anticancer Screening
In another study assessing anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in breast and lung cancer cell lines.
Properties
IUPAC Name |
methyl 2-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-26-21(25)18-5-3-2-4-17(18)20(24)22-10-6-16(7-11-22)23-12-8-19-15(14-23)9-13-27-19/h2-5,9,13,16H,6-8,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXNZCSCSGOJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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